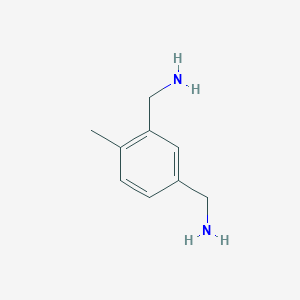

(4-Methyl-1,3-phenylene)dimethanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

[3-(aminomethyl)-4-methylphenyl]methanamine |

InChI |

InChI=1S/C9H14N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,5-6,10-11H2,1H3 |

InChI Key |

MMLGBTFNCSYYQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)CN |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1,3 Phenylene Dimethanamine

Fundamental Reaction Pathways of Primary Aromatic Amine Functional Groups

(4-Methyl-1,3-phenylene)dimethanamine, an aromatic diamine, exhibits reactivity characteristic of its primary aminomethyl groups. These groups are attached to a xylyl core, and their chemical behavior is dominated by the nucleophilic nature of the nitrogen atom's lone pair of electrons.

The primary amine functionalities in this compound serve as potent nucleophiles. The lone pair of electrons on the nitrogen atoms can readily attack electron-deficient centers, initiating a variety of chemical transformations. This reactivity is fundamental to its role in synthesis and polymerization. The nucleophilicity allows the molecule to participate in substitution and addition reactions with a wide range of electrophiles. For instance, in nucleophilic substitution reactions, the amine can displace leaving groups from alkyl or acyl halides. researchgate.net The reaction mechanism typically involves the formation of a new carbon-nitrogen bond.

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.eg This reaction is a versatile method for synthesizing compounds with a carbon-nitrogen double bond (azomethine group). ekb.eg

The formation of a Schiff base like N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine) proceeds through a two-step mechanism. First, the nucleophilic amine group of this compound attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde. This is followed by the elimination of a water molecule to yield the stable imine product. nih.gov Given the difunctional nature of the diamine, this reaction occurs at both amine sites, leading to the formation of a bis(methanimine) structure. Such condensation reactions are common for preparing novel Schiff bases from various diamines. researchgate.netresearchgate.netresearchgate.net

Table 1: Reaction Pathways of this compound

| Reaction Type | Reactant | Functional Group Involved | Product Type | Example Product |

| Condensation | Aldehyde (e.g., 2,4-dichlorobenzaldehyde) | Primary Amine | Schiff Base (Imine) | N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine) |

| Acylation / Derivatization | Isocyanate (e.g., Dimethyl Isocyanate) | Primary Amine | Urea (B33335) Derivative | 3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea) |

The nucleophilic aminomethyl groups readily undergo acylation when treated with acylating agents like acid chlorides, anhydrides, or isocyanates. Reaction with isocyanates provides a direct route to the synthesis of substituted urea derivatives.

For example, the reaction of this compound with two equivalents of a suitable dimethyl-substituted isocyanate or carbamoyl (B1232498) chloride results in the formation of 3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea). sielc.comnih.gov In this reaction, the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the urea linkage (-NH-CO-N-). This derivatization is a common strategy to modify the chemical properties of the parent amine. researchgate.net

Polymerization Chemistry Involving this compound and its Analogs

The presence of two primary amine groups makes this compound a valuable monomer and curing agent in polymerization chemistry. Each amine group contains two active hydrogen atoms, allowing the molecule to react with multiple functional groups and form cross-linked polymer networks.

This compound and its analogs, such as m-xylylenediamine (B75579), are widely used as curing agents, or hardeners, for epoxy resins. threebond.co.jpgoogle.com In these systems, the diamine functions as a cross-linker. The active hydrogens on the primary amine groups react with the epoxide rings of the epoxy resin monomers. threebond.co.jp Since the molecule has four active hydrogens (two per amine group), it can react with four epoxy groups, creating a rigid, three-dimensional thermoset polymer network. This cross-linking process transforms the liquid epoxy resin into a solid, durable material with high thermal and chemical resistance. threebond.co.jp

The curing of Diglycidyl Ether of Bisphenol A (DGEBA), a common epoxy resin, with amine hardeners like this compound is a complex process involving multiple, consecutive reactions. The kinetics of this process are often studied using techniques like Differential Scanning Calorimetry (DSC). researchgate.net

The reaction mechanism proceeds in two main stages:

Primary Amine Addition: An active hydrogen from one of the primary amine (-NH2) groups initiates a nucleophilic attack on a carbon atom of the epoxide ring, leading to ring-opening and the formation of a secondary amine (-NH-) and a hydroxyl group (-OH). threebond.co.jp

Secondary Amine Addition: The newly formed secondary amine is also reactive and can subsequently attack another epoxide ring, forming a tertiary amine and a second hydroxyl group.

Table 2: Key Kinetic Parameters in DGEBA-Amine Curing Systems

| Parameter | Description | Method of Determination | Typical Behavior |

| Reaction Order (n) | An empirical exponent in the rate equation that describes the dependence of the reaction rate on the concentration of reactants. | Differential Scanning Calorimetry (DSC) analysis, model fitting. | Often non-integer, can change during the course of the reaction. |

| Rate Constant (K) | A temperature-dependent constant that quantifies the rate of the curing reaction. | Isothermal or dynamic DSC experiments. | Increases with temperature, often follows the Arrhenius equation. |

| Activation Energy (Ea) | The minimum energy required to initiate the curing reaction. | Determined from the temperature dependence of the rate constant (Arrhenius plot). | A key parameter for understanding the temperature sensitivity of the cure rate. |

| Heat of Reaction (ΔH) | The total heat evolved during the complete curing process. | Integration of the heat flow curve from a dynamic DSC scan. | Proportional to the number of epoxy groups reacted in the system. |

Application in Polyurethane Synthesis as a Diamine or Co-Monomer

In polyurethane chemistry, diamines such as this compound function as chain extenders. The synthesis of polyurethanes typically involves the reaction of a diisocyanate with a long-chain polyol to form a prepolymer. This prepolymer, which is terminated with isocyanate groups, is then reacted with a short-chain diol or diamine chain extender.

When a diamine is used, the isocyanate groups react with the amine groups to form urea linkages (-NH-CO-NH-). The resulting polymer is technically a polyurethane-urea. These urea linkages are known to form strong, bidentate hydrogen bonds, leading to well-defined hard segment domains within the polymer matrix. mdpi.com The incorporation of this compound as a chain extender would introduce rigid aromatic rings and highly polar urea groups into the polymer backbone. This structure is expected to enhance the phase separation between the hard and soft segments, leading to polyurethanes with high thermal stability, good tensile strength, and high modulus. mdpi.comgoogle.com The asymmetrical substitution on the phenyl ring could also disrupt crystalline packing of the hard segments, potentially influencing the material's flexibility and processing characteristics. Its structural analog, m-xylylenediamine (mXDA), has been utilized in the synthesis of non-isocyanate polyurethanes by reacting with difunctional cyclic carbonates, demonstrating the utility of this class of diamines in forming urethane (B1682113) linkages. researchgate.net

Interfacial Polycondensation for Aromatic Polyamide Architectures utilizing Asymmetrically Substituted m-Phenylene Diamines

Interfacial polycondensation is a powerful technique for synthesizing high-molecular-weight polyamides under mild conditions. researchgate.net The process involves the reaction of a diamine dissolved in an aqueous phase with a diacid chloride dissolved in an immiscible organic solvent. The polymerization occurs rapidly at the interface between the two liquid phases. mit.edu

This compound is an example of an asymmetrically substituted diamine suitable for this process. Its reaction with a diacid chloride, such as isophthaloyl chloride or terephthaloyl chloride, would yield an aromatic polyamide. The general procedure involves dissolving the diamine in water, often with an acid scavenger like sodium hydroxide (B78521) to neutralize the HCl byproduct, and dissolving the diacid chloride in a solvent like chloroform (B151607) or hexane. researchgate.net When the two solutions are brought into contact, a thin film of the polyamide forms instantly at the interface. mit.edu

The use of an asymmetrically substituted monomer like this compound introduces constitutional isomerism into the polymer chain. The monomer can be incorporated in a "head-to-head" or "head-to-tail" fashion, leading to a more irregular polymer structure compared to polyamides made from symmetrical monomers. This irregularity can disrupt chain packing and reduce crystallinity, which often improves the solubility of the resulting aromatic polyamide in organic solvents while maintaining high thermal stability.

Kinetic Studies of Reactions Involving this compound

The kinetics of reactions involving this compound, particularly in epoxy curing, are crucial for optimizing processing parameters and predicting material performance. Differential Scanning Calorimetry (DSC) is a primary technique used to study these kinetics by measuring the heat flow associated with the cross-linking reaction. nih.gov

For the DGEBA/mXDA system, the activation energy was found to be approximately 53.5-54.1 kJ/mol. researchgate.net This value is indicative of the reactivity of the araliphatic amine with the epoxy resin. The reaction is often autocatalytic, meaning that hydroxyl groups generated during the reaction catalyze further reactions between the amine and epoxy groups, leading to a characteristic sigmoidal conversion curve. researchgate.net Understanding these kinetic parameters is essential for controlling the cure cycle, managing exotherms, and ensuring complete conversion for the development of optimal material properties.

| Kinetic Method | Activation Energy (Ea), kJ/mol | Reference |

|---|---|---|

| Kissinger–Akahira–Sunose (Isoconversional) | 53.5 | researchgate.net |

| Vyazovkin (Isoconversional) | 54.1 | researchgate.net |

Computational Chemistry and Theoretical Characterization of 4 Methyl 1,3 Phenylene Dimethanamine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules. For (4-Methyl-1,3-phenylene)dimethanamine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the first step in its theoretical characterization. These calculations would yield the most stable three-dimensional arrangement of the atoms (the ground-state geometry) by minimizing the energy of the system. This optimized structure is the foundation for all further computational analyses.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more polarizable and prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms of the amine groups. The LUMO would likely be distributed over the benzene (B151609) ring. The calculated HOMO-LUMO energy gap would provide a quantitative measure of its electronic stability and reactivity.

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). Higher energy suggests stronger electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). Lower energy suggests stronger electron-accepting capability. |

| ΔE (Energy Gap) | ELUMO - EHOMO | A key indicator of chemical reactivity and kinetic stability. A smaller gap typically implies higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These are the most likely sites for electrophilic attack (nucleophilic centers).

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These are the most likely sites for nucleophilic attack (electrophilic centers).

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map would be expected to show regions of high negative potential (red) around the nitrogen atoms of the two aminomethyl groups due to their lone pairs of electrons, identifying them as the primary nucleophilic sites. Regions of positive potential (blue) would likely be located around the hydrogen atoms of the amine groups, marking them as electrophilic sites susceptible to interaction with nucleophiles.

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. tsijournals.com These descriptors, based on Koopmans' theorem, provide a deeper understanding of the molecule's stability and reactivity.

The key quantum descriptors include:

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile. It is calculated as ω = μ² / 2η.

Fukui Functions: These functions describe the change in electron density at a specific point in the molecule when an electron is added or removed, allowing for the identification of the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Potential (μ) | μ = (I + A) / 2 | Electron escaping tendency; governs electron flow. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer; a measure of stability. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the propensity to accept electrons. |

Molecular Dynamics Simulations and Conformational Analysis of this compound Systems

While DFT calculations provide information on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net An MD simulation for this compound would involve solving Newton's equations of motion for the system, providing a trajectory that reveals its conformational dynamics.

Such simulations would be crucial for understanding:

Conformational Flexibility: The two aminomethyl side chains can rotate around their single bonds, leading to various possible conformations (rotamers). MD simulations can explore the potential energy surface to identify the most stable and frequently occurring conformations.

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, one can study how the molecule interacts with its environment and how solvation affects its conformational preferences.

Thermodynamic Properties: MD trajectories can be analyzed to calculate thermodynamic properties such as free energy differences between various conformational states. A study on the related m-Phenylenediamine (B132917) has utilized molecular dynamics to explore biomolecular stability. researchgate.net

Investigations of Non-Covalent Interactions and Intermolecular Hydrogen Bonding Networks

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and bulk properties of materials. The this compound molecule possesses two primary amine (-NH2) groups, which are potent hydrogen bond donors and acceptors.

Computational investigations into its intermolecular interactions would focus on:

Hydrogen Bonding: The N-H groups can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors. This would lead to the formation of extensive intermolecular N-H···N hydrogen bonding networks, which would strongly influence the molecule's melting point, boiling point, and crystal structure. nih.govresearchgate.net

π-Interactions: The aromatic phenyl ring can participate in other non-covalent interactions, such as N-H···π and C-H···π interactions, where the amine hydrogens or methyl hydrogens interact with the electron cloud of a neighboring aromatic ring. researchgate.net

Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are used to identify, visualize, and quantify the strength of these weak interactions, as demonstrated in studies of similar amine-containing compounds. researchgate.net

Spectroscopic Elucidation and Advanced Structural Analysis of 4 Methyl 1,3 Phenylene Dimethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (4-Methyl-1,3-phenylene)dimethanamine by providing information about the chemical environment, connectivity, and spatial relationship of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, and the methyl protons. The aromatic region would display a complex splitting pattern due to the unsymmetrical substitution of the benzene (B151609) ring. The protons on the aromatic ring are expected to appear in the range of δ 6.8-7.3 ppm. The two aminomethyl (-CH₂NH₂) groups, being chemically equivalent, should produce a single sharp peak, likely around δ 3.8 ppm. The protons of the primary amine (-NH₂) groups will appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically falls within δ 1.5-3.0 ppm. The methyl group (-CH₃) attached to the aromatic ring would yield a singlet at approximately δ 2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. For this compound, six distinct signals are anticipated for the aromatic carbons due to the molecule's asymmetry. These would typically appear in the δ 120-140 ppm region. The benzylic carbons of the -CH₂NH₂ groups are expected to resonate around δ 45-50 ppm. The carbon of the methyl group would be found significantly upfield, likely in the δ 20-25 ppm range.

For comparative purposes, the reported NMR data for the parent compound, 1,3-benzenedimethanamine, provides a foundational understanding. The addition of a methyl group at the 4-position in this compound would introduce slight shifts in the signals of the nearby aromatic protons and carbons due to its electron-donating inductive effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Ar-H | 6.8 - 7.3 | 120 - 140 |

| -CH₂NH₂ | ~3.8 | 45 - 50 |

| -NH₂ | 1.5 - 3.0 (broad) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine groups are expected to appear as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups would be seen just below 3000 cm⁻¹. The N-H bending vibration is anticipated around 1600 cm⁻¹. Aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations, particularly the ring breathing mode, are often strong in the Raman spectrum, providing a characteristic fingerprint for the substituted benzene ring. The symmetric C-H stretching of the methyl and methylene groups would also be Raman active.

Data for the closely related 1,3-benzenedimethanamine from the NIST WebBook shows characteristic N-H and C-H stretching and bending frequencies that serve as a reliable reference. nist.gov The introduction of a methyl group is expected to add C-H stretching and bending modes specific to this group and slightly perturb the frequencies of the aromatic ring vibrations.

Table 2: Key Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 |

| N-H Bend (Amine) | 1590 - 1650 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV radiation is expected due to the presence of the benzene ring, which acts as a chromophore. The primary electronic transitions are of the π → π* type, associated with the conjugated π-electron system of the aromatic ring.

The spectrum is anticipated to show a strong absorption band (the E-band) below 220 nm and a weaker, more structured band (the B-band) around 250-280 nm, which is characteristic of substituted benzenes. The amino and methyl substituents on the benzene ring act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The exact position of the maximum absorption (λmax) would be influenced by the solvent polarity.

While specific UV-Vis data for this compound is not available, studies on similar phenylenediamines confirm that these compounds absorb in the UV region. researchgate.net For instance, 1,3-phenylenediamine shows characteristic UV absorption bands that provide a basis for predicting the spectral behavior of its methylated dimethanamine derivative. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* (E-band) | < 220 | Non-polar |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound (molar mass: 150.23 g/mol ) is expected to show a distinct molecular ion peak (M⁺) at m/z 150. The fragmentation of the molecular ion would likely proceed through characteristic pathways for benzylic amines. A prominent fragmentation pathway would be the cleavage of the C-C bond between the benzene ring and the methylene group (benzylic cleavage), leading to the loss of an aminomethyl radical (•CH₂NH₂) to form a stable benzylic cation. The base peak in the spectrum is often the tropylium (B1234903) ion or a related stable fragment.

The mass spectrum of the parent compound, 1,3-benzenedimethanamine (molar mass: 136.19 g/mol ), available from the NIST WebBook, shows a molecular ion at m/z 136. nist.gov Its fragmentation pattern is dominated by ions resulting from benzylic cleavage. For this compound, a similar fragmentation pattern is expected, with the m/z values of the fragments shifted by 14 units (the mass of the additional methyl group).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Fragment Ion | Formation Pathway |

|---|---|---|

| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 133 | [M - NH₃]⁺ | Loss of ammonia |

| 120 | [M - CH₂NH₂]⁺ | Benzylic cleavage |

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound Derivatives

X-ray crystallography provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported, the structures of several derivatives and related compounds have been determined. mdpi.com

For instance, the crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-2,4,6-triethyl-5-nitrobenzene, which contains a substituted 1,3-benzenedimethanamine core, has been elucidated. nih.gov Such studies reveal how the geometric parameters of the benzene ring are influenced by its substituents. They also provide detailed insights into the conformational preferences of the aminomethyl side chains and the nature of the intermolecular hydrogen bonding networks, which are expected to be a dominant feature in the crystal packing of this compound due to the presence of the primary amine groups. These hydrogen bonds would likely involve the amine groups acting as both donors and acceptors, leading to the formation of extended supramolecular architectures.

Analysis of such derivatives allows for a reliable prediction of the solid-state conformation and packing of this compound, anticipating a structure heavily influenced by hydrogen bonding and steric effects of the methyl and aminomethyl groups.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-benzenedimethanamine |

| m-xylylenediamine (B75579) |

| 1,3-phenylenediamine |

Advanced Materials Research Incorporating 4 Methyl 1,3 Phenylene Dimethanamine

Design and Synthesis of Novel Polymer Architectures Utilizing (4-Methyl-1,3-phenylene)dimethanamine as a Building Block

This compound, with its distinct aromatic core and two reactive primary amine functional groups, serves as a versatile and valuable building block in the synthesis of advanced polymer architectures. Its rigid toluenic structure, combined with the flexible aminomethyl side chains, allows for the creation of polymers with a unique combination of thermal stability, mechanical strength, and processability. Researchers leverage this monomer to construct both linear and complex, three-dimensional polymer networks tailored for specific high-performance applications.

Development of Crosslinking Agents for Thermosetting Polymers

One of the primary applications of this compound is as a curing agent, or crosslinker, for thermosetting polymers, particularly epoxy resins. researchgate.net In this role, it acts as a hardener, where its two primary amine groups react with the epoxide rings of the epoxy prepolymer. This reaction, a nucleophilic ring-opening polymerization, forms a highly crosslinked, three-dimensional covalent network.

The structure of this compound directly influences the properties of the final cured thermoset. The rigid aromatic ring contributes to a high glass transition temperature (Tg) and excellent thermal stability in the resulting polymer matrix. The methyl group on the phenyl ring can also subtly modify the reactivity and steric environment, influencing the cure kinetics and the final network density. Aromatic diamines are well-established as effective curing agents for imparting superior hardness and thermal resistance to epoxy systems. google.com For instance, mixtures of structurally similar aromatic diamines like m-phenylenediamine (B132917) and 2,4-toluenediamine have been shown to produce cured epoxy resins with significant hardness. google.com This self-toughening approach, achieved by controlling the network structure through the choice of isomeric curing agents, can enhance fracture toughness without compromising other properties. mdpi.com

The curing process typically involves mixing the diamine with a liquid epoxy resin, such as one based on Diglycidyl ether of bisphenol A (DGEBA), and applying heat to initiate and complete the crosslinking reaction. researchgate.net The stoichiometry between the amine hydrogens and the epoxy groups is a critical parameter that dictates the extent of crosslinking and, consequently, the mechanical and thermal properties of the cured material.

| Curing Agent Type | Key Structural Feature | Primary Impact on Cured Epoxy Resin | Example Reference |

|---|---|---|---|

| This compound | Rigid Toluene Core, Flexible Aminomethyl Groups | High Tg, good thermal stability, controlled reactivity. | General Principle |

| m-Phenylenediamine / Toluenediamine Mixture | Mixed Isomeric Aromatic Cores | High Barcol hardness (e.g., 43). google.com | google.com |

| 3,3'-DDS / 4,4'-DDS Mixture | Structural Isomers of Diaminodiphenyl Sulfone | Enhanced fracture toughness (up to 100% improvement). mdpi.com | mdpi.com |

Engineering of Hyperbranched and Dendritic Polymer Systems

The difunctional nature of this compound makes it an ideal candidate for the synthesis of complex, non-linear polymer architectures such as hyperbranched and dendritic polymers. These highly branched, three-dimensional macromolecules exhibit unique properties, including low viscosity, high solubility, and a high density of terminal functional groups, which are advantageous in applications like coatings, additives, and drug delivery.

In the construction of hyperbranched polymers, this compound can function as an A2-type monomer in A2 + B3 polycondensation reactions. In this scheme, the A2 monomer (the diamine) reacts with a B3 monomer, which is a molecule possessing three complementary reactive groups (e.g., acyl chlorides or epoxides). The polymerization proceeds in a one-pot synthesis, leading to a randomly branched structure with a high degree of branching.

For example, reacting this compound with a tricarboxylic acid chloride (a B3 monomer) would lead to the formation of a hyperbranched polyamide. The process involves the step-growth polymerization where the amine groups of the A2 monomer react with the acid chloride groups of the B3 monomer. This synthetic strategy is a recognized method for creating hyperbranched structures with varied properties. mdpi.com The resulting hyperbranched polymers possess numerous terminal amine or acid chloride groups (depending on the stoichiometry), which can be further modified for specific applications. This approach allows for the creation of polymers with tailored branching and functionality. nih.gov

Functionalization for Tailored Material Properties (e.g., Optical Response, Thermal Stability)

Incorporating this compound into polymer backbones is a strategic approach to functionalize materials and tailor their properties. The inherent characteristics of the monomer's aromatic and amine functionalities can be harnessed to enhance thermal stability and introduce specific optical responses.

Thermal Stability: The inclusion of the rigid phenyl ring from this compound into a polymer chain significantly enhances its thermal stability. This is particularly evident in high-performance polymers like polyimides and polyamides (aramids). The aromatic units restrict the rotational freedom of the polymer chains, increasing the energy required for thermal motion and raising the glass transition temperature (Tg). Furthermore, the strong covalent bonds within the aromatic structure contribute to a higher decomposition temperature. Research on poly(m-phenylene isophthalamide) (PMIA) fibers demonstrates that aromatic polyamide structures possess high thermal degradation temperatures. researchgate.net The thermal stability of such polymers is often evaluated using thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. Polymers derived from aromatic diamines typically show high onset thermal degradation temperatures. researchgate.net

Optical Response: The aromatic structure of this compound also plays a crucial role in determining the optical properties of the resulting polymers. Polymers containing aromatic rings, such as polyimides, often exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum due to π-π* electronic transitions. researchgate.net The specific absorption and photoluminescence (PL) characteristics can be tuned by modifying the polymer's chemical structure. For instance, studies on various polyimides have shown that the choice of diamine and dianhydride monomers influences the emission spectra, with some polymers emitting light in the blue or green range, making them potentially useful for optoelectronic devices. mdpi.com The presence of the aromatic amine functionality can also be exploited to create materials with tunable fluorescence, as demonstrated in copolymers of o-phenylenediamine. nih.gov Doping polymers like poly(methyl methacrylate) (PMMA) with aromatic compounds can also alter their optical properties, such as the energy band gap and refractive index. researchgate.net

| Property | Structural Origin | Effect on Polymer | Method of Characterization |

|---|---|---|---|

| Thermal Stability | Rigid aromatic (toluene) ring in the polymer backbone. | Increases Glass Transition Temperature (Tg) and decomposition temperature. | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC). researchgate.net |

| Optical Response | Aromatic π-conjugated system. | Strong UV absorption; potential for photoluminescence (fluorescence). | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy. researchgate.netmdpi.com |

Development of Advanced Composite Materials with this compound Derived Components

Polymers synthesized using this compound are frequently used as the matrix material in advanced composite systems. A composite material combines a matrix (the polymer) with a reinforcing phase (such as fibers or particles) to achieve properties superior to those of the individual components. The high thermal stability and strong mechanical properties of thermosets cured with this diamine make them excellent matrices for high-performance composites.

In these applications, the diamine-cured polymer, typically an epoxy resin, encapsulates and binds to reinforcing fibers like carbon, glass, or aramid fibers. The matrix serves several critical functions: it maintains the position and orientation of the fibers, distributes the load among them, and protects them from environmental degradation and physical damage. The performance of the entire composite is heavily dependent on the properties of the matrix and the quality of the interface between the matrix and the reinforcement.

The use of this compound as a curing agent results in a matrix with a high crosslink density and a high glass transition temperature, enabling the composite to be used in environments with elevated temperatures. Furthermore, the amine functionality can be leveraged to improve the adhesion between the polymer matrix and reinforcing fillers. For example, phenylenediamine has been used to functionalize multi-walled carbon nanotubes (MWCNTs), improving their dispersion and interaction with a polymer matrix to create advanced nanocomposites. kashanu.ac.irkashanu.ac.ir This strategy enhances the load transfer from the polymer to the nanotubes, leading to significant improvements in the mechanical properties of the composite material. Similarly, diacrylate resins based on substituted phenylene structures have been combined with other monomers to create novel liquid crystal composites. researchgate.net

| Component | Material Example | Role in Composite | Contribution from Diamine-Derived Component |

|---|---|---|---|

| Matrix | Epoxy Resin Cured with this compound | Binds reinforcement, transfers load, provides environmental resistance. | Provides high thermal stability (high Tg), mechanical stiffness, and chemical resistance. mdpi.com |

| Reinforcement | Carbon Fiber, Glass Fiber, Aramid Fiber | Provides primary strength and stiffness. | N/A |

| Nano-filler (Optional) | Functionalized Carbon Nanotubes (CNTs) | Enhances mechanical, thermal, and electrical properties. | The diamine moiety can be used to functionalize fillers for improved matrix compatibility. kashanu.ac.irkashanu.ac.ir |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for (4-Methyl-1,3-phenylene)dimethanamine and its Derivatives

The industrial synthesis of aromatic diamines like xylylenediamines typically relies on the hydrogenation of the corresponding dinitriles, which are derived from petrochemical feedstocks. For instance, m-xylylenediamine (B75579) (MXDA) is produced by the hydrogenation of isophthalonitrile. wikipedia.org Future research is increasingly focused on developing sustainable pathways that utilize renewable resources.

A promising strategy involves the use of biomass-derived platform chemicals. Researchers have successfully demonstrated the synthesis of renewable meta-xylylenediamine (MXD) from furfural, a compound readily available from low-cost biomass. nih.govresearchgate.net This innovative route employs a Diels-Alder/aromatization sequence, where controlling the reaction rates of each step allows for the exclusive production of the meta-isomer. nih.gov This approach could potentially be adapted for this compound by using modified furanic precursors.

Further research into green catalytic systems is also a key trajectory. This includes the development of efficient heterogeneous catalysts (such as those based on Ni, Co, Pd, Ru) for reductive amination processes, which can reduce waste and avoid harsh reaction conditions. rsc.org The direct amination of diols derived from biomass is another established green method for producing alkylated amines, presenting a viable area of exploration for sustainable diamine production. rsc.orgacs.org

Advanced Computational Modeling for Predictive Material Design and Performance Optimization

Computational modeling and simulation are becoming indispensable tools for accelerating the design of new materials and optimizing their performance, thereby reducing the need for extensive empirical testing. mdpi.com For diamine-cured materials like epoxy resins, molecular dynamics (MD) simulations are particularly powerful. researchgate.net

Researchers have developed protocols for the atomistic simulation of the curing process, which involves the chemical reaction between an epoxy precursor (like DGEBA) and an amine curing agent. nih.govacs.org These simulations can accurately predict crucial thermomechanical properties of the final cross-linked polymer, such as its glass transition temperature (Tg) and Young's modulus. mdpi.com By inputting the structure of a novel curing agent like this compound, these models could predict how the addition of a methyl group on the aromatic ring influences the final properties of the thermoset, compared to a standard MXDA-cured system.

These computational approaches allow for the systematic study of structure-property relationships. For example, modeling can elucidate how the specific geometry of the diamine isomer affects the cross-linking density and network architecture of the resulting polymer, which in turn dictates its mechanical and thermal behavior. researchgate.netnih.gov

Integration of this compound into Emerging Polymer and Organic Material Technologies

This compound, like its analog m-xylylenediamine (MXDA), is anticipated to be a highly effective component in various polymer systems. The primary application for xylylenediamines is as curing agents for epoxy resins. wikipedia.orgguidechem.com These agents react with epoxy groups to form a durable, three-dimensional network, yielding materials used in high-performance coatings, adhesives, composites, and sealants. wikipedia.orgontosight.ai The methyl group in the 4-position could potentially modify properties such as viscosity, reactivity, and the thermal stability of the cured resin.

Beyond epoxies, these diamines are crucial monomers for synthesizing polyamides and polyurethanes. guidechem.comchemicalbook.comchembk.com For instance, MXDA is used to produce MX-Nylon. The integration of this compound could lead to specialty polyamides with modified barrier properties, thermal resistance, or mechanical strength. Similarly, in polyurea and polyurethane systems, it can be reacted with isocyanates or carbonates to form polymers used in elastomers and coatings. researchgate.net

Green Chemistry Principles in the Synthesis and Application of this compound

The application of green chemistry principles is crucial for the sustainable lifecycle of industrial chemicals. For a compound like this compound, this encompasses both its synthesis and its use.

As discussed, a key green approach in synthesis is the shift from petrochemical feedstocks to renewable, biomass-derived sources like furfural. researchgate.net Another central tenet is the use of catalytic reactions to improve atom economy and reduce waste. Modern methods for amine synthesis focus on avoiding stoichiometric reagents in favor of catalytic processes that generate minimal byproducts, in contrast to older methods that produced significant waste. sciencedaily.com

In its application, this compound can contribute to greener material technologies. One of the most promising isocyanate-free routes to polyureas involves the direct reaction between diamines and carbon dioxide (CO2), using a functional ionic liquid as a catalyst. researchgate.net This method utilizes a greenhouse gas as a C1 building block, representing a significant advancement in sustainable polymer production. The development of bio-based diamines is also critical for creating a fully sustainable plastics industry, enabling the production of high-performance, bio-based polyamides and other polymers. asm.org

Role of Isomerism in Performance and Synthesis (e.g., related 1,2- and 1,4-phenylene dimethanamine analogs)

Isomerism plays a critical role in determining the synthesis, reactivity, and final properties of materials derived from phenylene dimethanamines. The three primary isomers are 1,2- (ortho-), 1,3- (meta-), and 1,4- (para-) bis(aminomethyl)benzene.

Synthesis: The synthesis of each isomer typically starts from a different precursor. For example, 1,3-bis(aminomethyl)benzene (MXDA) is produced via the hydrogenation of isophthalonitrile, wikipedia.org while the 1,4-isomer is synthesized from terephthalonitrile. chemicalbook.com This dependency on isomeric precursors dictates the specific industrial process used for their manufacture.

Properties and Performance: The geometric placement of the aminomethyl groups directly influences the structure of the resulting polymers.

1,4-phenylene dimethanamine (p-Xylylenediamine): The linear and symmetric structure of the para-isomer leads to more ordered and crystalline polymer chains in polyamides, resulting in materials with high melting points and mechanical strength.

1,3-phenylene dimethanamine (m-Xylylenediamine): The bent, asymmetric structure of the meta-isomer disrupts polymer chain packing. This leads to more amorphous polyamides with lower melting points but excellent gas barrier properties.

1,2-phenylene dimethanamine (o-Xylylenediamine): The ortho-isomer is less commonly used in polymerization due to steric hindrance caused by the proximity of the two reactive groups, which can affect reaction kinetics and polymer chain formation.

The choice of isomer is therefore a critical design parameter. For high-strength fibers, the para-isomer is often preferred, whereas for barrier films or flexible coatings, the meta-isomer is more suitable. This compound is a derivative of the meta-isomer, and the addition of the methyl group would be expected to further disrupt chain packing, potentially enhancing flexibility and solubility while possibly lowering the glass transition temperature of the resulting polymers.

Q & A

Basic Questions

Q. What established synthetic routes exist for (4-Methyl-1,3-phenylene)dimethanamine, and what parameters critically influence yield?

- Methodology : The compound is typically synthesized via reductive amination of 4-methyl-1,3-benzenedicarboxaldehyde using methylamine under hydrogenation conditions. Critical parameters include reaction temperature (optimized at 60–80°C), catalyst selection (e.g., Raney nickel or palladium on carbon), and solvent polarity (e.g., ethanol or THF). Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol) ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions and methyl group integration (e.g., aromatic protons at δ 6.8–7.2 ppm, methylene groups at δ 3.4–3.8 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with UV detection at 254 nm. Purity thresholds ≥98% are achievable .

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H] at m/z 165.12) .

Q. What safety protocols are essential when handling this compound?

- Protocols : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust; store in airtight containers under nitrogen at ambient temperature. Acute exposure may cause respiratory irritation (lachrymator effects); emergency rinsing with water is advised .

Q. What are the primary applications of this compound in advanced materials?

- Applications : Serves as a precursor for polyimide resins (e.g., N,N'-(4-Methyl-1,3-phenylene)dimaleimide) used in aerospace composites, electrical insulation, and high-temperature coatings. Enhances thermal stability (decomposition >300°C) and mechanical strength in polymers like ABS and PVC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data for polyimide resins derived from this compound?

- Approach :

- Purity Analysis : Use HPLC to verify monomer purity (>93% required for consistent crosslinking) .

- Testing Conditions : Standardize DSC protocols (heating rate 10°C/min, nitrogen atmosphere) to compare glass transition () and decomposition temperatures (). Contradictions may arise from residual solvents or incomplete imidization .

Q. What strategies optimize crosslinking efficiency in high-temperature polymer composites using this compound?

- Optimization :

- Stoichiometry : Maintain a 1:1 molar ratio with maleic anhydride derivatives to avoid unreacted termini.

- Catalysts : Incorporate 0.5–1.0 wt% tertiary amines (e.g., triethylamine) to accelerate Michael addition during resin curing .

- Curing Profile : Stepwise heating (80°C → 150°C → 200°C) minimizes void formation in aerospace-grade composites .

Q. How does steric hindrance from the methyl group influence reactivity in nucleophilic addition reactions?

- Mechanistic Insight : The methyl group at the 4-position reduces electron density on the benzene ring, slowing electrophilic substitution. However, it enhances regioselectivity in reactions with dienophiles (e.g., maleic anhydride) by directing addition to the less hindered 1,3-positions. Computational studies (DFT) support this steric/electronic interplay .

Q. How can batch-to-batch variability in derivative synthesis be mitigated for consistent material performance?

- Quality Control :

- In-line FTIR : Monitor reaction progress in real-time (e.g., disappearance of amine peaks at 3350 cm).

- Standardized Workup : Use centrifugal partition chromatography for precise isolation of dimaleimide derivatives (purity >95%) .

- Accelerated Aging Tests : Assess shelf-life stability under humidity (40–60% RH) and thermal stress (50°C) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.